3,3-Dimethoxypyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

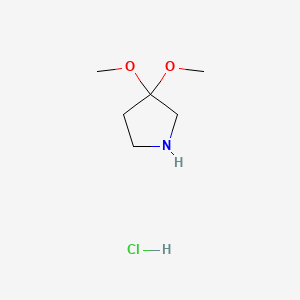

Structure

2D Structure

Properties

IUPAC Name |

3,3-dimethoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCVNDMADGVVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Dimethoxypyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-dimethoxypyrrolidine hydrochloride, a valuable building block in contemporary drug discovery and organic synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a geminal dimethoxy group at the 3-position offers unique steric and electronic properties for molecular design.[1][2] This document details a robust synthetic pathway, outlines key reaction mechanisms, and provides a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the target compound. The protocols and characterization data presented herein are compiled to empower researchers, scientists, and drug development professionals with the practical knowledge necessary for the successful preparation and validation of this compound.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a fundamental heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and catalysts.[3] Its prevalence stems from its structural rigidity, which can impart favorable conformational constraints on a molecule, and the basic nitrogen atom, which can engage in crucial biological interactions. The functionalization of the pyrrolidine core allows for the fine-tuning of a compound's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability. The 3,3-disubstitution pattern, in particular, introduces a spirocyclic center that can significantly impact the three-dimensional shape of a molecule, a critical factor in optimizing drug-receptor interactions.[4] this compound serves as a versatile intermediate, with the dimethoxy group acting as a protected ketone (a ketal), which can be unmasked under specific acidic conditions to reveal a reactive carbonyl functionality for further synthetic transformations.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available N-Boc-3-pyrrolidinone. This strategy involves:

-

Protection: The synthesis begins with the readily available N-Boc-3-pyrrolidinone, where the pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions of the subsequent ketalization reaction and can be efficiently removed in the final step.[5]

-

Ketalization: The key transformation is the conversion of the ketone functionality in N-Boc-3-pyrrolidinone to a dimethyl ketal. This is typically achieved through an acid-catalyzed reaction with an orthoester, such as trimethyl orthoformate.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to yield the desired hydrochloride salt.

This synthetic route is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the straightforward purification procedures.

Detailed Experimental Protocols

Synthesis of N-Boc-3-pyrrolidinone (Precursor)

While N-Boc-3-pyrrolidinone is commercially available, for completeness, a common synthetic route from N-Boc-3-hydroxypyrrolidine is provided. The oxidation of the secondary alcohol to a ketone is a standard transformation in organic synthesis.

Reaction Scheme:

Caption: Oxidation of N-Boc-3-hydroxypyrrolidine.

Protocol:

-

To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (DMP) (1.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-pyrrolidinone.[6]

Synthesis of tert-Butyl 3,3-Dimethoxypyrrolidine-1-carboxylate

This step involves the acid-catalyzed ketalization of N-Boc-3-pyrrolidinone. The use of an orthoester as both the methanol source and a water scavenger drives the reaction to completion.

Reaction Scheme:

Caption: Ketalization of N-Boc-3-pyrrolidinone.

Protocol:

-

Dissolve N-Boc-3-pyrrolidinone (1 equivalent) in a mixture of methanol and trimethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS until the starting material is consumed.

-

Neutralize the acid catalyst with a base, for example, by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol and excess trimethyl orthoformate under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can often be used in the next step without further purification. If necessary, purify by flash chromatography.

Synthesis of this compound

The final step is the deprotection of the N-Boc group and the formation of the hydrochloride salt. This is a straightforward procedure that typically proceeds in high yield.

Reaction Scheme:

Caption: Boc deprotection and salt formation.

Protocol:

-

Dissolve tert-butyl 3,3-dimethoxypyrrolidine-1-carboxylate (1 equivalent) in a suitable solvent such as 1,4-dioxane, methanol, or ethyl acetate.

-

Cool the solution in an ice bath and add a solution of hydrogen chloride (typically 4M in dioxane or generated in situ from acetyl chloride in methanol) in excess (e.g., 3-5 equivalents).

-

Stir the reaction mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

The product, this compound, will often precipitate from the reaction mixture as a white solid.

-

If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent like diethyl ether to remove any organic impurities.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure to obtain the crude salt. The product can be further purified by recrystallization if necessary.[5]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in D₂O or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.8 | m | 4H | CH ₂-N-CH ₂ |

| ~3.3 | s | 6H | -OCH ₃ |

| ~2.2 - 2.4 | t | 2H | -CH ₂-C(OCH₃)₂ |

Note: The N-H proton may be broad and its chemical shift can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (in D₂O or DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~100 | C (OCH₃)₂ (ketal carbon) |

| ~50 | -OC H₃ |

| ~45-50 | C H₂-N-C H₂ |

| ~35-40 | -C H₂-C(OCH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be consistent with the proposed structure.

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3200 | Broad, Strong | N-H stretch (ammonium salt) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1150-1050 | Strong | C-O stretch (ketal) |

The absence of a strong carbonyl (C=O) peak around 1700-1750 cm⁻¹ confirms the successful conversion of the ketone to the ketal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Expected Mass Spectrum Data (ESI+):

The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For 3,3-dimethoxypyrrolidine (C₆H₁₃NO₂), the expected exact mass is approximately 131.09. The presence of a chlorine isotope pattern (M+ and M+2 peaks in a ~3:1 ratio) in the mass spectrum of the molecular ion of the salt would confirm the presence of the hydrochloride.[7]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate for chemical synthesis and drug discovery. By following the outlined protocols for synthesis and the comprehensive guide to characterization, researchers can confidently produce and validate this important building block. The strategic use of protecting groups and the straightforward nature of the key transformations make this synthesis amenable to a wide range of laboratory settings. The provided characterization data, based on established spectroscopic principles for analogous structures, serves as a benchmark for ensuring the quality and identity of the final product.

References

- 1. tert-butyl (3R,4R)-3-(dimethylamino)-4-hydroxypyrrolidine-1-carboxylate(1033718-78-3) 1H NMR spectrum [chemicalbook.com]

- 2. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Pyrrolidine Scaffold and the Significance of 3,3-Dimethoxypyrrolidine Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethoxypyrrolidine Hydrochloride

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence in essential amino acids like proline ensures its biocompatibility and frequent integration into peptides and proteins.[2] As a saturated five-membered nitrogen heterocycle, the pyrrolidine scaffold offers a three-dimensional geometry that is increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties.[1]

This guide provides a comprehensive technical overview of a specific, functionalized building block: This compound . While direct, publicly available experimental data for this exact compound is limited, this document leverages established principles of physical organic chemistry and draws upon data from closely related structural analogs to present a robust, predictive profile. For researchers, scientists, and drug development professionals, understanding these properties is critical for its effective application in synthesis, lead optimization, and the development of novel chemical entities. We will explore its molecular identity, predicted physicochemical characteristics, standard analytical protocols for its characterization, and its potential strategic role in drug discovery.

Part 1: Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structure of this compound consists of a central pyrrolidine ring substituted at the C3 position with two methoxy groups. The nitrogen atom is protonated, forming a hydrochloride salt. This salt form typically enhances crystallinity and aqueous solubility compared to the free base.

| Identifier | Value |

| IUPAC Name | 3,3-dimethoxypyrrolidin-1-ium chloride |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| Exact Mass | 167.07131 Da |

| SMILES | COC1(CCNC1)OC.Cl |

| InChI Key | InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H |

Part 2: Predicted Physicochemical Properties

The following properties are predicted based on the known characteristics of analogous compounds, such as 3,3-dimethylpyrrolidine hydrochloride and 3-methoxypyrrolidine hydrochloride.[3][4][5] These predictions provide a reliable baseline for experimental design.

| Property | Predicted Value / Characteristic | Rationale and Comparative Analysis |

| Physical Form | White to off-white crystalline solid | As a hydrochloride salt, the compound is expected to be a solid at room temperature, similar to other pyrrolidine HCl salts like (R)-3-Hydroxypyrrolidine hydrochloride.[6] |

| Melting Point | 170-190 °C | This range is estimated by comparing it to related structures. 3,3-Difluoropyrrolidine hydrochloride melts at 183-187 °C. The gem-dimethoxy groups may influence crystal lattice energy differently than gem-difluoro groups, but a similar range is a logical starting point. |

| Boiling Point | >200 °C (decomposes) | The boiling point of the related 3-Methoxypyrrolidine is 171.7 °C at 760 mmHg.[3] As a salt, the hydrochloride form will have a significantly higher boiling point and is likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate. | The hydrochloride salt form confers high polarity, ensuring solubility in polar protic solvents like water and alcohols. The organic backbone allows for solubility in polar aprotic solvents like DMSO. |

| pKa | 9.5 - 10.5 | The pKa of the protonated secondary amine in the pyrrolidine ring is expected to be in this range, typical for cyclic secondary ammonium ions. This is a crucial parameter for designing purification protocols and understanding its ionization state at physiological pH. |

Part 3: Spectroscopic and Analytical Characterization Protocols

Characterization of this compound relies on standard analytical techniques. The following sections detail the expected spectral features and provide field-proven, step-by-step protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected Spectral Features:

-

¹H NMR:

-

-OCH₃ protons: A sharp singlet integrating to 6H, expected around δ 3.2-3.5 ppm.

-

Ring protons (-CH₂-): Multiple signals (triplets or multiplets) between δ 2.0-3.8 ppm. The protons on C2 and C5 (adjacent to the nitrogen) will be deshielded and appear further downfield compared to the C4 protons.

-

N-H proton: A broad singlet, potentially exchangeable with D₂O, expected between δ 8.0-10.0 ppm, characteristic of an ammonium salt.

-

-

¹³C NMR:

-

-OCH₃ carbons: A signal around δ 50-55 ppm.

-

Quaternary carbon (C3): A signal around δ 95-105 ppm, distinguished by the absence of attached protons in a DEPT-135 experiment.

-

Ring carbons (C2, C4, C5): Signals between δ 25-60 ppm.

-

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program. A spectral width of 12-15 ppm is typically sufficient.

-

Acquire a ¹³C NMR spectrum. A spectral width of 220-240 ppm is standard.

-

(Optional) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Spectral Features:

-

N-H stretch: A broad and strong absorption band in the range of 2700-3100 cm⁻¹, characteristic of an ammonium salt (R₂NH₂⁺).

-

C-H stretch: Multiple sharp bands between 2850-3000 cm⁻¹.

-

C-O stretch: Strong, characteristic bands for the ether linkages of the methoxy groups, expected around 1050-1150 cm⁻¹.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key functional group absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Expected Spectral Features:

-

Method: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized salt.

-

Parent Ion: The analysis will detect the free base form. The expected molecular ion peak will be the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₃NO₂), which is 132.09.

-

High-Resolution MS (HRMS): HRMS analysis should confirm the elemental composition, with a calculated exact mass of 132.09681 for [C₆H₁₄NO₂]⁺.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or methanol (-CH₃OH).

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to ensure ionization.

-

Chromatographic Separation (LC):

-

Inject a small volume (1-5 µL) of the sample solution onto a C18 reverse-phase HPLC column.

-

Elute the compound using a gradient of mobile phase A (e.g., water + 0.1% formic acid) and mobile phase B (e.g., acetonitrile + 0.1% formic acid). This step separates the analyte from potential impurities.

-

-

Mass Spectrometric Detection (MS):

-

The eluent from the LC column is directed into the ESI source of the mass spectrometer.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

(Optional) Perform tandem MS (MS/MS) on the parent ion (m/z 132.1) to induce fragmentation and aid in structural confirmation.

-

-

Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the compound and analyze the m/z values of the parent ion and any significant fragment ions.

Part 4: Applications in Drug Discovery and Development

The strategic value of this compound lies in the unique combination of its pyrrolidine core and gem-dimethoxy substitution.

-

Scaffold Rigidity and 3D Shape: The 3,3-disubstitution pattern introduces a rigid stereocenter that locks the pyrrolidine ring in a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This focus on sp³-enriched 3D building blocks is a key trend in modern drug discovery.[1]

-

Modulation of Physicochemical Properties: The two methoxy groups significantly influence the molecule's properties compared to a non-substituted or alkyl-substituted pyrrolidine.

-

Polarity and Solubility: The ether oxygens act as hydrogen bond acceptors, which can enhance aqueous solubility and interactions with polar residues in a protein binding pocket.

-

Lipophilicity (logP): The methoxy groups provide a balance between polarity and lipophilicity, a critical parameter (known as 'logP') that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

-

Metabolic Stability: The quaternary carbon at the C3 position is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway. This intrinsic stability can be advantageous for designing drug candidates with longer half-lives.

Part 5: Safety and Handling

Based on GHS classifications for analogous compounds like 3,3-Dimethylpyrrolidine hydrochloride and various aminopyrrolidines, this compound should be handled as a potentially hazardous chemical.[7][8]

-

Hazard Statements: Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][8]

-

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to a comprehensive Safety Data Sheet (SDS) from the supplier before use.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 3. 3-Methoxypyrrolidine hydrochloride | 136725-50-3 [sigmaaldrich.com]

- 4. 3,3-Dimethylpyrrolidine hydrochloride 792915-20-9 Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,3-Dimethylpyrrolidine hydrochloride | C6H14ClN | CID 46736057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Technique Approach to the Structural Elucidation of 3,3-Dimethoxypyrrolidine Hydrochloride

Abstract

Introduction: The Imperative for Unambiguous Characterization

3,3-Dimethoxypyrrolidine hydrochloride is a substituted pyrrolidine derivative. The pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals and natural products.[1] The introduction of a geminal dimethoxy group at the C3 position creates a unique chemical entity with potential applications as a synthetic intermediate. Before its use in any synthetic campaign, particularly in a GMP environment, its structure must be unequivocally confirmed. This guide outlines the logical progression of analyses required to achieve this confirmation, adhering to the principles of scientific integrity and regulatory scrutiny.[2]

The overall analytical strategy is designed to be orthogonal; that is, each technique validates the others from a different physical principle, minimizing the risk of misinterpretation.

Caption: Overall Structural Elucidation Workflow

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Rationale: Our first objective is to confirm the molecular weight and, by extension, the molecular formula. For a polar salt like this compound, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion. We will analyze the sample in positive ion mode, as the pyrrolidine nitrogen is basic and will readily accept a proton to form a stable cation.

The analysis targets the free base, 3,3-Dimethoxypyrrolidine (C₇H₁₅NO₂). The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3] The calculated molecular weight for the free base is ~145.11 Da. Therefore, we anticipate observing the protonated molecule [M+H]⁺ at m/z ~146.12.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol/water (1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL for direct infusion.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which is critical for formula confirmation.

-

Parameters:

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Mass Range: m/z 50-500

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to induce fragmentation.

-

Data Interpretation & Fragmentation Analysis The primary ion observed in the full scan MS spectrum should be the [M+H]⁺ ion. High-resolution measurement should confirm the elemental composition.

For MS/MS analysis, fragmentation of cyclic amines is well-characterized and typically proceeds via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[4][5] This process results in the formation of a stable, resonance-stabilized iminium ion.

Caption: Proposed ESI-MS Fragmentation Pathway

Table 1: Expected Mass Spectrometry Data

| Ion | Formula | Calculated Accurate Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1179 | Protonated molecular ion of the free base. |

| Fragment 1 | C₅H₁₀NO₂⁺ | 116.0655 | Major fragment from α-cleavage, loss of ethyl radical.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. We will employ a suite of experiments—¹H, ¹³C, and 2D NMR—to build the carbon-hydrogen framework from the ground up. The choice of solvent is critical for a hydrochloride salt. We will use Deuterated Dimethyl Sulfoxide (DMSO-d₆) as it allows for the observation of the acidic N-H protons, which would undergo rapid exchange and become invisible in D₂O.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment to identify all unique proton environments, their integration (ratio), and coupling (neighboring protons).

-

¹³C{¹H} NMR: Broadband proton-decoupled carbon experiment to identify all unique carbon environments.

-

DEPT-135: Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.

-

Data Interpretation The structure C₇H₁₅NO₂•HCl implies a specific set of signals. The molecule has a plane of symmetry passing through C3 and N.

Caption: Structure of 3,3-Dimethoxypyrrolidinium Chloride

-

¹H NMR:

-

-OCH₃: A sharp singlet integrating to 6H.

-

-CH₂- (C2 & C5): Due to symmetry, the protons on C2 and C5 are chemically equivalent. They will appear as a single signal, likely a triplet, integrating to 4H. This signal will show a COSY correlation to the C4 protons.

-

-CH₂- (C4): The protons on C4 will appear as a triplet, integrating to 2H, coupled to the C5 (and by symmetry, C2) protons.

-

N-H₂⁺: A broad singlet, integrating to 2H (for the two N-H bonds in the protonated amine). Its chemical shift will be concentration-dependent.

-

-

¹³C NMR & DEPT-135:

-

-OCH₃: One signal for the two equivalent methoxy carbons.

-

C2 & C5: One signal for the two equivalent carbons adjacent to the nitrogen.

-

C4: One signal for the carbon at position 4.

-

C3: One quaternary carbon signal (visible in ¹³C, absent in DEPT-135).

-

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | ¹H Shift (ppm) | ¹H Mult. | ¹H Int. | ¹³C Shift (ppm) | DEPT-135 | COSY Correlation | HSQC Correlation |

|---|---|---|---|---|---|---|---|

| N-H₂⁺ | ~9.0-10.0 | br s | 2H | - | - | None | None |

| C2, C5 | ~3.2 | t | 4H | ~55 | CH₂ (Down) | C4-H | C2, C5 |

| C4 | ~2.1 | t | 2H | ~40 | CH₂ (Down) | C2, C5-H | C4 |

| -OCH₃ | ~3.1 | s | 6H | ~50 | CH₃ (Up) | None | -OCH₃ |

| C3 | - | - | - | ~100 | Absent | - | - |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in the molecule.[6] For this compound, we are looking for definitive evidence of the amine salt, the C-O ether linkages, and the aliphatic C-H bonds. The presence of a broad, strong absorption in the 2400-2800 cm⁻¹ region is a classic indicator of an amine hydrochloride.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Collection: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan first.

Data Interpretation

Table 3: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~2950-2850 | Medium-Strong | C-H (aliphatic) stretch | Confirms the presence of the pyrrolidine ring and methoxy groups. |

| ~2800-2400 | Strong, Broad | N⁺-H stretch | Characteristic stretching vibration for a secondary amine salt.[7] |

| ~1470 | Medium | C-H bend | Aliphatic scissoring and bending modes. |

| ~1100 | Strong | C-O stretch | Asymmetric stretch of the ether (C-O-C) linkages. This is a key diagnostic peak. |

| ~1200 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bond in the ring. |

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Rationale: While the combination of MS and NMR provides compelling evidence for the molecular connectivity, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule in the solid state.[8][9] This technique will definitively confirm the atom-to-atom connectivity, bond lengths, bond angles, and the location of the chloride counter-ion relative to the protonated pyrrolidinium cation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

-

Method: Slow evaporation is a common starting point. Dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/ethyl acetate). Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

-

Alternative: Vapor diffusion. Place a concentrated solution of the sample in a small vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., diethyl ether, hexane). The anti-solvent vapor slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.

-

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Outcome The resulting crystal structure will provide a complete picture, confirming:

-

The five-membered pyrrolidine ring.

-

The gem-dimethoxy groups at the C3 position.

-

The protonation of the nitrogen atom.

-

The presence of a chloride ion, likely forming a hydrogen bond with the N⁺-H proton.

Synthesis and Conclusion: A Cohesive Structural Proof

The structural elucidation of this compound is a process of accumulating and integrating orthogonal data.

-

Mass Spectrometry established the correct molecular weight and elemental formula (C₇H₁₅NO₂).

-

Infrared Spectroscopy confirmed the presence of the required functional groups: an amine salt (N⁺-H), ether linkages (C-O), and aliphatic chains (C-H).

-

NMR Spectroscopy provided the complete atomic connectivity, mapping out the C-H framework and confirming the positions of the methoxy groups and the symmetry of the molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. dsinpharmatics.com [dsinpharmatics.com]

- 3. Video: Mass Spectrometry of Amines [jove.com]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids [etd.iisc.ac.in]

An In-Depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor for Oncology Research

An Important Clarification Regarding CAS Number 1263283-20-0

For the attention of Researchers, Scientists, and Drug Development Professionals, it is crucial to clarify a discrepancy in the provided topic identifier. The CAS number 1263283-20-0 is assigned to the chemical compound 3,3-Dimethoxypyrrolidine hydrochloride [1][2][3]. This molecule is a building block used in chemical synthesis and does not have the extensive biological data profile required for an in-depth technical guide on its therapeutic properties and uses.

Extensive research indicates that the intended subject of this guide is likely BAY-876 , a potent and selective Glucose Transporter 1 (GLUT1) inhibitor, which is associated with CAS Number 1799753-84-6 [4][5][6][7]. BAY-876 is a compound of significant interest in the field of oncology and metabolic research, aligning with the detailed requirements for a technical whitepaper.

Therefore, this guide will proceed to deliver a comprehensive technical overview of BAY-876 (CAS 1799753-84-6) , a subject of substantial scientific literature and relevance to drug development professionals.

Introduction

The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," has long been recognized as a hallmark of malignancy. This phenomenon, characterized by an increased reliance on glycolysis even in the presence of oxygen, presents a compelling therapeutic window. At the heart of this metabolic shift is the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1), which facilitates the high-rate glucose uptake necessary to fuel rapid tumor growth. BAY-876 is a pioneering chemical probe and a potent, orally active, and highly selective inhibitor of GLUT1[4][8]. Its development represents a significant step forward in the targeted inhibition of cancer metabolism, offering a powerful tool to investigate the therapeutic hypothesis of GLUT1 inhibition in oncology. This guide provides a detailed technical overview of BAY-876, its mechanism of action, key experimental data, and protocols for its application in research settings.

Physicochemical Properties and Structural Information

BAY-876 is a synthetic small molecule with favorable drug-like properties, including high permeability and oral bioavailability[6][9]. Its chemical and physical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide | [5][6] |

| CAS Number | 1799753-84-6 | [4][5][6][7] |

| Molecular Formula | C₂₄H₁₆F₄N₆O₂ | [5][6][7] |

| Molecular Weight | 496.42 g/mol | [5][6][7] |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF (approx. 30 mg/ml). Sparingly soluble in aqueous buffers. | [6][9] |

| Form | Crystalline solid | [9] |

| Storage | Store at +4°C or -20°C as a solid. Store solutions at -80°C for up to 6 months. | [10][11] |

Mechanism of Action: Selective Inhibition of Glucose Transport

BAY-876 exerts its biological effects through the potent and selective inhibition of GLUT1. The causality of its action stems from its high affinity for the transporter, which physically blocks the uptake of glucose into the cell. This targeted action leads to a cascade of downstream effects, ultimately creating a state of metabolic crisis in cancer cells that are highly dependent on glycolysis.

Key Mechanistic Attributes:

-

High Potency: BAY-876 inhibits GLUT1 with an IC50 value of approximately 2 nM[4].

-

Exceptional Selectivity: It demonstrates a high degree of selectivity for GLUT1 over other glucose transporter isoforms. It is over 130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4[4][10]. More detailed selectivity data indicates it is >4700-fold selective against GLUT2, >800-fold against GLUT3, and >135-fold against GLUT4[8]. This selectivity is critical for minimizing off-target effects, particularly concerning glucose homeostasis in vital organs that rely on other GLUT isoforms.

-

Induction of Disulfidptosis: Recent research has shown that BAY-876 can induce a novel form of cell death called disulfidptosis. This process is triggered by the formation of disulfide bonds in actin cytoskeletal proteins, leading to cell collapse[4][11].

The signaling pathway and metabolic consequences of GLUT1 inhibition by BAY-876 are illustrated in the diagram below.

Caption: Mechanism of action of BAY-876, a selective GLUT1 inhibitor.

Preclinical In Vitro and In Vivo Applications

BAY-876 has been extensively validated in a variety of preclinical models, demonstrating its utility as a research tool and its potential as a therapeutic agent.

In Vitro Studies

In cell-based assays, BAY-876 effectively inhibits the proliferation of cancer cell lines that are dependent on glycolysis. It has shown potent activity against ovarian, colorectal, head and neck, and hepatocellular carcinoma cells[4][10][12]. The choice to use BAY-876 in these studies is predicated on the hypothesis that tumors overexpressing GLUT1 will be particularly vulnerable to its inhibitory effects.

Representative In Vitro Experimental Protocol: Cell Viability Assay

This protocol provides a framework for assessing the anti-proliferative effects of BAY-876 on cancer cells.

-

Cell Culture: Culture cancer cell lines (e.g., SKOV-3 ovarian cancer cells) in appropriate media and conditions until they reach logarithmic growth phase.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of BAY-876 in DMSO (e.g., 10 mM). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM)[10].

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BAY-876. Include a vehicle control (DMSO at the highest concentration used).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours)[11].

-

Viability Assessment: Measure cell viability using a standard method such as the crystal violet staining assay[10] or an MTS/MTT assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

In Vivo Studies

BAY-876 is orally bioavailable, making it suitable for in vivo studies in animal models[6][8]. It has demonstrated significant anti-tumor efficacy in xenograft models of ovarian and colorectal cancer[10]. The self-validating nature of these experiments often includes monitoring glucose uptake in the tumor via imaging techniques like microPET, which should decrease upon effective target engagement by BAY-876[12].

Representative In Vivo Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of BAY-876 in a mouse model.

-

Animal Model: Use immunocompromised mice (e.g., NSG mice) to prevent rejection of human tumor xenografts[10].

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SKOV-3) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Formulation and Dosing: Formulate BAY-876 for oral gavage. A common vehicle consists of 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80 in water[10]. Administer BAY-876 daily at appropriate doses (e.g., 1.5-4.5 mg/kg)[10]. The control group receives the vehicle only.

-

Treatment Period: Continue daily administration for a defined period (e.g., 28 days)[11].

-

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for GLUT1 expression).

The logical flow of a typical preclinical evaluation of BAY-876 is depicted in the following workflow diagram.

Caption: General experimental workflow for preclinical evaluation of BAY-876.

Summary and Future Directions

BAY-876 is a landmark compound in the field of cancer metabolism. Its high potency and selectivity for GLUT1 make it an invaluable tool for researchers studying the Warburg effect and a promising candidate for further drug development. Preclinical data strongly support its anti-tumor activity in various cancer models that are reliant on glycolytic metabolism[4][10][12].

Future research will likely focus on:

-

Combination Therapies: Exploring synergistic effects of BAY-876 with other anti-cancer agents, such as those targeting mitochondrial respiration or other signaling pathways[12].

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to GLUT1 inhibition.

-

Clinical Translation: While this guide focuses on preclinical data, the ultimate goal is the translation of these findings into clinical trials to assess the safety and efficacy of GLUT1 inhibition in cancer patients.

-

Novel Formulations: The development of new formulations, such as microcrystalline BAY-876, may enhance its localized delivery and sustained anti-tumor activity, potentially reducing systemic side effects[12].

References

- 1. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 2. This compound CAS#: 1263283-20-0 [m.chemicalbook.com]

- 3. 3,3-Dimethoxypyrrolidinehydrochloride Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BAY-876 = 98 HPLC 1799753-84-6 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. BAY-876 | transporter | TargetMol [targetmol.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry and organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to its flat aromatic counterparts, a crucial attribute in the design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the core synthetic strategies for constructing substituted pyrrolidines, delves into the mechanistic underpinnings of these transformations, and explores the structure-activity relationships of key pyrrolidine-containing therapeutic agents.

I. Strategic Synthesis of Substituted Pyrrolidines: A Chemist's Toolkit

The construction of the pyrrolidine nucleus can be approached through a variety of elegant and efficient synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Here, we explore some of the most powerful and widely adopted methods.

[3+2] Cycloaddition Reactions: A Convergent Approach to Polysubstituted Pyrrolidines

The [3+2] cycloaddition reaction, particularly involving azomethine ylides as the three-atom component, represents one of the most versatile and atom-economical methods for the synthesis of substituted pyrrolidines.[1] This reaction allows for the rapid construction of the pyrrolidine ring with the potential to generate multiple stereocenters in a single step.

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from a variety of precursors, most commonly from the condensation of α-amino acids with aldehydes or ketones, or from the thermal or photochemical ring-opening of aziridines. The cycloaddition proceeds via a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (an alkene or alkyne).[2]

Computational studies, often employing Density Functional Theory (DFT), have provided significant insights into the regio- and stereoselectivity of these reactions.[3][4] The stereochemical outcome is highly dependent on the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile. The use of chiral catalysts, such as silver or copper complexes with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high enantioselectivities.[1]

Caption: General workflow for the [3+2] cycloaddition of an azomethine ylide.

The following protocol is a representative example of a silver-catalyzed asymmetric [3+2] cycloaddition for the synthesis of enantioenriched pyrrolidines.[1]

Materials:

-

Silver acetate (AgOAc)

-

Chiral phosphoramidite ligand (e.g., (S)-MonoPhos)

-

Iminoester (derived from an α-amino acid ester and an aldehyde)

-

Dipolarophile (e.g., an α,β-unsaturated ester)

-

Anhydrous toluene

-

Triethylamine (Et₃N)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add silver acetate (0.01 mmol, 2 mol%) and the chiral phosphoramidite ligand (0.011 mmol, 2.2 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the iminoester (0.5 mmol, 1.0 equiv.) and the dipolarophile (0.6 mmol, 1.2 equiv.) to the flask.

-

Add triethylamine (0.05 mmol, 10 mol%) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

| Entry | Dipolarophile | Yield (%) | dr (exo:endo) | ee (%) |

| 1 | N-Phenylmaleimide | 95 | >99:1 | 98 |

| 2 | Dimethyl fumarate | 88 | 95:5 | 96 |

| 3 | Methyl acrylate | 92 | - | 94 |

| 4 | Acrylonitrile | 85 | - | 91 |

| Data adapted from representative literature values for silver-catalyzed asymmetric 1,3-dipolar cycloadditions. |

Asymmetric Organocatalysis: The Power of Proline and its Derivatives

The use of small organic molecules as catalysts, known as organocatalysis, has revolutionized asymmetric synthesis. The amino acid L-proline, in particular, has emerged as a powerful and versatile catalyst for the construction of chiral pyrrolidines and other heterocyclic systems.[5]

Proline-catalyzed reactions typically proceed through the formation of an enamine or an iminium ion intermediate. In the context of pyrrolidine synthesis, proline can catalyze asymmetric aldol or Michael reactions, which can be key steps in a multi-step synthesis or part of a cascade reaction leading directly to the pyrrolidine ring. The stereochemical outcome is controlled by the chiral environment provided by the proline catalyst, which directs the approach of the electrophile to a specific face of the enamine intermediate. DFT studies have been instrumental in elucidating the transition states of these reactions, highlighting the crucial role of hydrogen bonding and steric interactions in dictating the stereoselectivity.[6]

Caption: Catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

This protocol outlines a proline-catalyzed asymmetric Michael addition/cyclization cascade for the synthesis of a functionalized pyrrolidine.

Materials:

-

α,β-Unsaturated aldehyde

-

Nitroalkane

-

L-proline

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a vial, add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv.) and the nitroalkane (1.2 mmol, 1.2 equiv.).

-

Add DMSO (2.0 mL) to dissolve the starting materials.

-

Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the substituted pyrrolidine.

| Entry | Aldehyde | Nitroalkane | Yield (%) | dr | ee (%) |

| 1 | Cinnamaldehyde | Nitromethane | 85 | 90:10 | 96 |

| 2 | Crotonaldehyde | Nitroethane | 78 | 85:15 | 92 |

| 3 | (E)-Hex-2-enal | 1-Nitropropane | 82 | 92:8 | 95 |

| Representative data for proline-catalyzed asymmetric Michael additions leading to pyrrolidine precursors. |

Transition-Metal Catalysis: Harnessing the Power of Palladium

Transition-metal catalysis has provided a plethora of powerful tools for the synthesis of complex organic molecules, and the construction of pyrrolidines is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-C and C-N bonds, which are key steps in many pyrrolidine syntheses.

Palladium-catalyzed methodologies for pyrrolidine synthesis often involve intramolecular cyclization reactions. One such approach is the hydroarylation of pyrrolines, where a C-H bond of an aryl group and a hydrogen atom are added across the double bond of the pyrroline. The mechanism is thought to proceed through a Heck-type pathway, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the pyrroline and subsequent reductive elimination. The nature of the N-substituent on the pyrroline can significantly influence the reaction pathway.

Caption: Simplified catalytic cycle for palladium-catalyzed hydroarylation of a pyrroline.

The following is a general procedure for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Aryl bromide

-

N-Alkyl-3-pyrroline

-

N,N-Dimethylformamide (DMF)

-

Base (e.g., potassium carbonate)

Procedure:

-

In a reaction tube, combine PdCl₂ (2 mol%), P(o-tol)₃ (4 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv.).

-

Add the N-alkyl-3-pyrroline (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add DMF (2 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 3-arylpyrrolidine.

| Entry | Aryl Bromide | N-Alkyl Group | Yield (%) |

| 1 | 4-Bromoanisole | Benzyl | 78 |

| 2 | 1-Bromo-4-fluorobenzene | Methyl | 82 |

| 3 | 3-Bromopyridine | Propyl | 71 |

| Representative yields for the palladium-catalyzed hydroarylation of pyrrolines. |

II. The Pyrrolidine Scaffold in Medicinal Chemistry: From Structure to Function

The unique structural and stereochemical properties of the pyrrolidine ring have made it a highly sought-after scaffold in drug design. Numerous FDA-approved drugs incorporate this moiety, and it is a common feature in compounds targeting a wide range of diseases.

Structure-Activity Relationships (SAR) of Pyrrolidine-Based Therapeutics

The biological activity of pyrrolidine-containing molecules is often exquisitely sensitive to the nature and stereochemistry of the substituents on the ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Several classes of anticancer agents feature the pyrrolidine scaffold. For instance, spirooxindole-pyrrolidine derivatives have shown promising activity against various cancer cell lines.[7] SAR studies have revealed that the substitution pattern on both the oxindole and pyrrolidine rings significantly impacts cytotoxicity.[8]

| Compound | R1 | R2 | IC₅₀ (µM) on MCF-7 |

| 1a | H | 4-Cl-Ph | 5.2 |

| 1b | 5-F | 4-Cl-Ph | 2.8 |

| 1c | H | 4-MeO-Ph | 12.5 |

| 1d | 5-F | 4-MeO-Ph | 8.1 |

| Hypothetical SAR data for a series of spirooxindole-pyrrolidine anticancer agents. |

As illustrated in the table, the presence of an electron-withdrawing group (e.g., fluorine) on the oxindole ring (R1) and a halogen on the phenyl substituent of the pyrrolidine ring (R2) can lead to enhanced anticancer activity.

Rolipram, a substituted pyrrolidinone, is a well-known selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels, which has therapeutic implications for inflammatory and neurological disorders. SAR studies on rolipram and its analogs have provided valuable insights into the key structural features required for potent PDE4 inhibition.[9]

The catechol ether moiety is crucial for binding to the active site of PDE4. The stereochemistry at the C4 position of the pyrrolidinone ring is also critical, with the (R)-enantiomer being significantly more active than the (S)-enantiomer. Modifications to the N-substituent of the pyrrolidinone ring can modulate the compound's pharmacokinetic properties.

III. Conclusion and Future Perspectives

The substituted pyrrolidine scaffold continues to be a fertile ground for innovation in both synthetic methodology and drug discovery. The development of novel, more efficient, and stereoselective methods for the construction of this important heterocyclic system remains a key objective for synthetic chemists. Concurrently, the exploration of new biological targets for pyrrolidine-based compounds and the detailed elucidation of their structure-activity relationships will undoubtedly lead to the discovery of the next generation of therapeutics for a wide range of human diseases. The synergy between advanced synthetic strategies and a deep understanding of medicinal chemistry principles will ensure that the pyrrolidine ring remains a central and indispensable component in the chemist's arsenal for years to come.

IV. References

-

BenchChem. (2025). Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition Using Chiral Diamine-Derived Catalysts. --INVALID-LINK--

-

Al-Hourani, B. J., et al. (2020). Spectroscopic, computational and mechanistic studies on regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction in the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′. ResearchGate. --INVALID-LINK--

-

Kumar, R., et al. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. --INVALID-LINK--

-

Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. --INVALID-LINK--

-

IUPAC. (1995). Glossary of terms used in physical organic chemistry. --INVALID-LINK--

-

G. G. Krivi, et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. --INVALID-LINK--

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Universidad Cooperativa de Colombia - Biblioteca Digital. --INVALID-LINK--

-

Frontiers Media SA. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. --INVALID-LINK--

-

Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. --INVALID-LINK--

-

L-Proline Catalyzed Synthesis of Steroidal Pyridones And Their DFT Studies. (2022). ResearchGate. --INVALID-LINK--

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. --INVALID-LINK--

-

Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. --INVALID-LINK--

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). OUCI. --INVALID-LINK--

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). ResearchGate. --INVALID-LINK--

-

Russo, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. --INVALID-LINK--

-

Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. --INVALID-LINK--

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. --INVALID-LINK--

-

Mawhinney, R. C., et al. (2005). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Semantic Scholar. --INVALID-LINK--

-

Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. (2014). ResearchGate. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. --INVALID-LINK--

-

Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2017). ResearchGate. --INVALID-LINK--

-

Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2014). NIH. --INVALID-LINK--

-

Castellano, S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. --INVALID-LINK--

-

Nájera, C., et al. (2007). Silver-Catalyzed Diastereoselective 1,3-Dipolar Cycloadditions. Thieme Connect. --INVALID-LINK--

-

Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed. --INVALID-LINK--

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2017). Universidad Autónoma de Madrid. --INVALID-LINK--

-

Almendros, P., et al. (2017). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. RSC Publishing. --INVALID-LINK--

-

Structures of natural products showing PDE4 inhibition activity (104–111). (2023). ResearchGate. --INVALID-LINK--

-

Chemical structures of PDE4 inhibitors with dual activity. (2023). ResearchGate. --INVALID-LINK--5_372998651)

References

- 1. benchchem.com [benchchem.com]

- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]

- 9. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of 3,3-Dimethoxypyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3,3-Dimethoxypyrrolidine hydrochloride, a key intermediate and structural motif in modern drug discovery. For researchers, formulation scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring its quality, safety, and efficacy. This document outlines the core principles of thermodynamic stability, details field-proven experimental protocols for its assessment, and explains the causality behind key analytical choices. We will explore thermal analysis techniques, forced degradation pathways, and hygroscopicity, providing a self-validating system for robust characterization.

Introduction: The Critical Role of Stability in Drug Development

This compound is a heterocyclic compound featuring a pyrrolidine ring, a secondary amine salt, and a gem-dimethoxy group (an acetal). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The stability of this molecule directly impacts critical drug development milestones, including shelf-life determination, formulation design, packaging selection, and regulatory compliance.[3][4]

Forced degradation studies, a cornerstone of this process, are intentionally rigorous investigations designed to identify the likely degradation products of a drug substance.[3][5] This predictive information is invaluable, guiding the development of stability-indicating analytical methods and providing insights into the molecule's inherent vulnerabilities.[6] This guide provides the theoretical grounding and practical methodologies to comprehensively assess the thermodynamic stability of this compound.

Key Structural Features Influencing Stability:

-

Secondary Amine Hydrochloride: The salt form generally enhances crystalline stability and water solubility compared to the free base. However, it can be susceptible to displacement or interactions in complex formulations.

-

Acetal (gem-Dimethoxy) Group: This functional group is notably sensitive to acidic conditions, where it can undergo hydrolysis to form a ketone. It is generally stable under neutral and basic conditions.

-

Pyrrolidine Ring: A saturated heterocyclic ring that is generally stable but can be susceptible to oxidation at the nitrogen atom.

Physicochemical and Thermal Characterization

A foundational understanding of the material's solid-state properties is crucial before initiating stress studies. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and thermal events.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and polymorphism of a substance.[9] For this compound, a sharp endothermic peak is expected, corresponding to its melting point, which indicates a crystalline solid. The presence of multiple peaks could suggest polymorphism or impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose.[10] A typical TGA experiment for this compound would reveal its thermal stability up to a certain temperature, followed by one or more mass loss events corresponding to decomposition. The initial mass loss might correspond to the loss of hydrogen chloride, followed by the degradation of the organic scaffold.[9]

Illustrative Thermal Analysis Data

The following table summarizes expected data from DSC and TGA analyses, providing a baseline for the compound's thermal behavior.

| Parameter | Technique | Illustrative Value | Interpretation |

| Onset of Melting | DSC | 185 °C | The temperature at which melting begins. |

| Melting Point (Peak) | DSC | 190 °C | Indicates a crystalline solid with a defined melting point. |

| Onset of Decomposition | TGA | 210 °C | The temperature at which significant mass loss begins.[10] |

| Mass Loss Step 1 | TGA | ~210-250 °C | Potential loss of HCl or other small fragments. |

| Mass Loss Step 2 | TGA | >250 °C | Decomposition of the core pyrrolidine structure. |

Forced Degradation Studies: A Systematic Approach

Forced degradation, or stress testing, is essential for identifying degradation pathways and developing stability-indicating methods.[11] The approach involves subjecting the API to conditions more severe than those used for accelerated stability testing.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11]

Experimental Workflow for Stability Assessment

The overall process follows a logical progression from initial characterization to in-depth stress testing and analysis.

Caption: Workflow for Thermodynamic Stability Assessment.

Protocol: Acid and Base Hydrolysis

Causality: Hydrolytic studies assess susceptibility to degradation in aqueous environments across a pH range.[5] For this compound, the acetal functional group is the primary target for acid-catalyzed hydrolysis. Amine hydrochlorides are generally stable to hydrolysis, though pH shifts can affect solubility.

Protocol:

-

Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water or methanol/water).

-

Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[12]

-

Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[12]

-

Control: Mix 5 mL of the stock solution with 5 mL of purified water.

-

Incubation: Place all samples in a temperature-controlled bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

-

Sample Preparation: Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH or HCl, respectively. Dilute to a suitable concentration for HPLC analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol: Oxidative Degradation

Causality: Oxidative stress testing evaluates the API's sensitivity to oxidizing agents, which may be present as trace impurities in excipients (e.g., peroxides).[6] The secondary amine in the pyrrolidine ring is a potential site for oxidation.

Protocol:

-

Stock Solution: Prepare a 1 mg/mL solution of the API.

-

Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[3]

-

Incubation: Keep the sample at room temperature, protected from light. Withdraw aliquots at specified time points.

-

Analysis: Analyze samples directly or after appropriate dilution.

Protocol: Thermal and Photochemical Degradation

Causality: Thermal stress testing evaluates the stability of the solid API and solutions at elevated temperatures, while photostability testing assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines.

Protocol (Thermal):

-

Solid State: Store a thin layer of the solid API in a controlled temperature oven at 80°C.

-

Solution State: Prepare a 1 mg/mL solution of the API in water and store it at 60°C.

-

Sampling: Withdraw samples at appropriate time points for analysis.

Protocol (Photostability):

-

Exposure: Expose both the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.

-

Analysis: Analyze the exposed and control samples.

Illustrative Forced Degradation Results

The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.[11]

| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Primary Degradation Product |

| 0.1 M HCl | 24 h | 60°C | 18.5% | 3-Pyrrolidinone hydrochloride |

| 0.1 M NaOH | 48 h | 60°C | < 1.0% | No significant degradation |

| 3% H₂O₂ | 8 h | RT | 5.2% | N-oxide derivative |

| Thermal (Solid) | 7 days | 80°C | < 0.5% | No significant degradation |

| Photolytic | ICH Q1B | RT | < 0.2% | No significant degradation |

Degradation Pathway Elucidation

Based on the forced degradation data, the primary liability of this compound is its acetal group, which is susceptible to acid-catalyzed hydrolysis.

Caption: Proposed Primary Degradation Pathway. (Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be included in a real-world application.)

Pathway Description: In the presence of acid and water, the ether oxygens of the acetal are protonated, making them good leaving groups. Subsequent attack by water and elimination of two molecules of methanol results in the formation of the corresponding ketone, 3-Pyrrolidinone hydrochloride. This pathway is a classic example of acetal hydrolysis and is expected to be the most significant degradation route under acidic conditions.

Hygroscopicity Assessment

Causality: Hygroscopicity, the tendency of a solid material to absorb moisture from the atmosphere, is a critical physical stability parameter.[13] For hydrochloride salts, which can be deliquescent, this is particularly important as moisture uptake can lead to physical changes (e.g., clumping) and chemical degradation.[14]

Protocol:

-

Initial Weighing: Accurately weigh a sample of the dried API in a tared container.

-

Humidity Chambers: Place open containers of the sample in controlled humidity chambers at 25°C and various relative humidities (RH), for example, 25%, 50%, 75%, and 90% RH.

-

Weight Monitoring: Monitor the weight of the samples over time until equilibrium is reached (i.e., no further weight change).

-

Classification: Classify the hygroscopicity based on the percentage weight gain at a specified RH (e.g., 80% RH for 24 hours).

Conclusion and Recommendations

This guide establishes a comprehensive methodology for assessing the thermodynamic stability of this compound. The illustrative data suggest that the molecule is a stable crystalline solid with high thermal stability. Its primary chemical liability is the hydrolysis of the acetal group under acidic conditions. It shows robust stability against basic, oxidative, thermal, and photolytic stress.

Key Recommendations for Development:

-

Formulation pH: For liquid formulations, maintaining a pH above 6 is critical to prevent hydrolytic degradation of the acetal group.

-

Excipient Compatibility: Screen for acidic excipients that could lower the micro-environmental pH and trigger degradation.

-

Packaging and Storage: While not significantly hygroscopic in the illustrative example, standard precautions for crystalline salts, such as storage in well-sealed containers with desiccants, are advisable.

By following these protocols, researchers and drug development professionals can build a robust stability profile, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajpsonline.com [ajpsonline.com]

- 6. biomedres.us [biomedres.us]

- 7. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 9. mdpi.com [mdpi.com]